Product packaging for o-Trichlorosilylbiphenyl(Cat. No.:CAS No. 18030-62-1)

o-Trichlorosilylbiphenyl

Cat. No.: B096331
CAS No.: 18030-62-1
M. Wt: 287.6 g/mol
InChI Key: IGRRVYLDRDYVLM-UHFFFAOYSA-N
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Description

o-Trichlorosilylbiphenyl is a specialized organosilane compound that serves as a critical building block in advanced materials and organic synthesis research. This compound features a biphenyl scaffold, a structural motif renowned for its rigidity and prevalence in pharmacologically active substances and functional materials . The reactive trichlorosilyl group allows this molecule to act as a versatile precursor for forming stable covalent bonds with various surfaces and polymers, facilitating surface functionalization and the development of novel silicone-based hybrids . Researchers value this compound for creating self-assembled monolayers (SAMs) and as a key intermediate in cross-coupling reactions, such as the Hiyama coupling, which is a powerful method for constructing complex biaryl systems . These biaryl structures are fundamental components in the synthesis of natural products, ligands for catalysis, and organic electronic materials like OLEDs . The ortho- substitution on the biphenyl ring can induce steric hindrance, which may lead to atropisomerism, a form of axial chirality that is of significant interest in asymmetric synthesis and the development of chiral catalysts . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as organochlorosilanes are typically moisture-sensitive and may react vigorously with water.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl3Si B096331 o-Trichlorosilylbiphenyl CAS No. 18030-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18030-62-1

Molecular Formula

C12H9Cl3Si

Molecular Weight

287.6 g/mol

IUPAC Name

trichloro-(2-phenylphenyl)silane

InChI

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

IGRRVYLDRDYVLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[Si](Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[Si](Cl)(Cl)Cl

Other CAS No.

18030-62-1

Synonyms

o-Trichlorosilylbiphenyl

Origin of Product

United States

Synthetic Methodologies for O Trichlorosilylbiphenyl and Its Derivatives

Established Synthetic Pathways for Arylchlorosilanes

The formation of the silicon-carbon bond in arylchlorosilanes has traditionally been achieved through several robust methods, with the Grignard reaction being a cornerstone of this chemistry.

The Grignard reaction offers a versatile and widely employed method for the synthesis of arylchlorosilanes. gelest.com This reaction involves the preparation of an aryl Grignard reagent, typically from an aryl halide and magnesium metal, which then acts as a nucleophile, attacking a silicon halide electrophile such as silicon tetrachloride (SiCl₄). The general inability to achieve clean, partial substitution is a primary limitation of the Grignard process. gelest.com

For the specific synthesis of o-trichlorosilylbiphenyl, the Grignard reagent, 2-biphenylmagnesium bromide, would be prepared from 2-bromobiphenyl (B48390) and magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This is followed by the addition of silicon tetrachloride. The reaction stoichiometry can be controlled to favor the monosubstituted product. A reverse addition, where the Grignard reagent is added to an excess of silicon tetrachloride, is often preferred to minimize the formation of di- and tri-substituted products. gelest.com

Below is a representative reaction scheme for the synthesis of this compound via the Grignard reaction:

Step 1: Formation of the Grignard Reagent

Reactants: 2-Bromobiphenyl, Magnesium (Mg)

Solvent: Anhydrous diethyl ether or THF

Product: 2-Biphenylmagnesium bromide

Step 2: Reaction with Silicon Tetrachloride

Reactants: 2-Biphenylmagnesium bromide, Silicon tetrachloride (SiCl₄)

Reaction Type: Nucleophilic substitution

Product: this compound

Reactant 1Reactant 2SolventProductReported Yield
2-Biphenylmagnesium bromideSilicon tetrachlorideDiethyl ether/THFThis compoundData not available

Modern Approaches in Organosilicon Synthesis Applicable to Biphenyl (B1667301) Systems

Recent advancements in organosilicon chemistry have focused on the direct C-H bond silylation of aromatic compounds, offering more atom-economical and efficient routes to arylsilanes. These methods often employ transition metal catalysts to achieve regioselective silylation.

For a biphenyl system, directing group strategies can be employed to achieve ortho-C-H silylation. A directing group, temporarily installed on one of the phenyl rings, can coordinate to a transition metal catalyst and direct the silylation to the adjacent ortho-position. While specific examples for the direct synthesis of this compound using these methods are not prevalent, the principles are applicable.

Regioselective Synthesis of ortho-Substituted Biphenylsilanes

Achieving regioselectivity in the synthesis of ortho-substituted biphenylsilanes is a significant challenge due to the potential for substitution at multiple positions on the biphenyl scaffold.

One strategy to ensure ortho-selectivity is through the use of pre-functionalized biphenyls where a reactive group is already present at the desired ortho-position. For instance, starting with 2-lithiobiphenyl, generated from 2-bromobiphenyl via lithium-halogen exchange, and reacting it with silicon tetrachloride would yield the desired this compound. This method, similar to the Grignard approach, relies on the pre-existing ortho-substituent to direct the silylation.

Derivatization Strategies for this compound as a Functional Precursor

The trichlorosilyl (B107488) group in this compound is a versatile functional handle that can be transformed into a variety of other silicon-containing moieties, making it a valuable precursor for more complex molecules.

Hydrolysis and Condensation: The silicon-chlorine bonds are highly susceptible to hydrolysis. Controlled hydrolysis of this compound can lead to the formation of the corresponding silanetriol, which can then undergo condensation to form polysiloxanes with biphenyl side chains.

Reduction: The trichlorosilyl group can be reduced to a silane (B1218182) (SiH₃) group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This would yield o-silyl-biphenyl, which can participate in further reactions such as hydrosilylation.

Cross-Coupling Reactions: Aryltrichlorosilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. organic-chemistry.org In this type of reaction, the silicon group is activated, often by a fluoride (B91410) source, and then coupled with an organic halide. This allows for the formation of new carbon-carbon bonds at the silicon-bearing position.

Chemical Reactivity and Transformation Pathways of O Trichlorosilylbiphenyl

Silicon-Carbon Bond Reactivity in Aryl-Trichlorosilanes

The silicon-carbon (Si-C) bond is a key feature of organosilicon compounds. wikipedia.org Compared to a carbon-carbon bond, the Si-C bond is longer and weaker. wikipedia.org The bond is also polarized towards the carbon atom due to carbon's higher electronegativity (2.55) compared to silicon (1.90). wikipedia.org This inherent polarity and weakness influence the reactivity of aryl-trichlorosilanes.

In aryl-trichlorosilanes such as o-trichlorosilylbiphenyl, the Si-C bond is generally stable under neutral, ambient conditions. wikipedia.org However, it can be cleaved under more vigorous conditions or with specific reagents. Strong acids can cause protodesilylation, replacing the silyl (B83357) group with a proton. wikipedia.org While most nucleophiles are not strong enough to displace the carbon from silicon, certain nucleophiles like fluoride (B91410) ions can facilitate this cleavage. wikipedia.orgnih.gov The reactivity of the Si-C bond can be harnessed in synthetic chemistry, for instance, in reactions where the silicon moiety acts as a leaving group. The presence of the three chlorine atoms on the silicon in this compound enhances the electrophilic character of the silicon, but the primary reactivity at the Si-C bond remains its potential for cleavage under specific acidic or nucleophilic (fluoride-mediated) conditions. nih.gov

Table 1: Comparison of Bond Properties

BondBond Length (Å)Bond Strength (kJ/mol)Electronegativity Difference
Si-C~1.87~3010.65
C-C~1.54~3460
Si-O~1.6~4521.54
C-O~1.4~3600.89

Note: Values are approximate and can vary depending on the specific molecular environment. wikipedia.orgwikipedia.org

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is highly electrophilic due to the inductive effect of the three chlorine atoms. This makes it a prime target for nucleophilic attack. wikipedia.org These reactions proceed via a substitution mechanism where a nucleophile replaces one or more of the chloride ions.

Common nucleophiles that react with aryl-trichlorosilanes include water, alcohols, and organometallic reagents. lkouniv.ac.in

Hydrolysis: Reaction with water leads to the stepwise replacement of chlorine atoms with hydroxyl groups, forming silanols (e.g., o-(dihydroxochlorosilyl)biphenyl, o-(trihydroxysilyl)biphenyl). These silanols are often unstable and readily undergo condensation to form siloxanes, which are characterized by Si-O-Si linkages. libretexts.org The pH of the hydrolysis medium can influence the properties of the resulting siloxane. libretexts.org

Alcoholysis: Alcohols react similarly to water, yielding alkoxysilanes. For example, reaction with methanol (B129727) would produce o-(trimethoxysilyl)biphenyl.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that can form new silicon-carbon bonds. lkouniv.ac.in For instance, reacting this compound with three equivalents of methylmagnesium bromide would, in principle, yield o-(trimethylsilyl)biphenyl. The extent of substitution can sometimes be controlled by stoichiometry and reaction conditions. lkouniv.ac.in

These nucleophilic substitution reactions are fundamental to the synthetic utility of this compound, allowing for its conversion into a variety of other organosilicon compounds.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Moiety

The biphenyl group in this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The outcome of this reaction is directed by the substituent already present on the ring, in this case, the -SiCl3 group and the phenyl group.

The trichlorosilyl (B107488) group is generally considered to be electron-withdrawing and deactivating. Therefore, for the silylated ring, it will direct incoming electrophiles primarily to the meta position. For the unsubstituted phenyl ring, the silylated phenyl group acts as a substituent. The orientation of substitution on this second ring will be directed to the ortho and para positions, as is typical for phenyl substituents on a biphenyl system. youtube.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst introduces a halogen atom. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

The reaction mechanism involves the attack of the aromatic π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com The deactivating nature of the -SiCl3 group means that forcing conditions may be required for substitution on the silylated ring compared to unsubstituted benzene. libretexts.org

Radical Reactions Involving this compound Species

Organosilicon compounds can participate in radical reactions, often involving the formation of silicon-centered radicals or the use of silyl groups to influence radical cyclizations. nih.gov For this compound, potential radical pathways could be initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide) or through photochemical methods.

One possible radical reaction is reductive dehalogenation. nih.govnih.gov Treatment with a radical-based reducing agent could potentially lead to the reduction of the Si-Cl bonds. Another significant reaction is intramolecular radical cyclization. If a suitable radical acceptor is present on the second phenyl ring, a silicon-tethered intramolecular radical cyclization could be envisioned, potentially leading to the formation of silicon-containing polycyclic aromatic compounds like dibenzosiloles. This type of transformation is a powerful method for constructing complex molecular architectures. nih.gov

The generation of an aryl radical on the biphenyl moiety in the presence of the trichlorosilyl group could also lead to interesting transformations. The specific pathways would be highly dependent on the reaction conditions and the presence of other reactive species. For example, O-centered radicals can add to unsaturated systems, and similar reactivity could be explored with aryl-trichlorosilanes. mdpi.com

Mechanistic Investigations of Silicon-Oxygen Bond Formation

The formation of silicon-oxygen (Si-O) bonds from this compound is most commonly achieved through hydrolysis. libretexts.org This process is of significant industrial and academic interest. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. nih.govresearchgate.net

The process can be described in the following steps:

Nucleophilic Attack: A water molecule attacks the silicon atom of the Si-Cl bond. Due to silicon's ability to expand its coordination sphere, this can proceed through an associative mechanism, forming a pentacoordinate intermediate. nih.gov

Leaving Group Departure: A chloride ion is eliminated, and a proton is lost from the attacking water molecule, resulting in the formation of a silanol (B1196071) (Si-OH) group.

Condensation: The newly formed silanols are often reactive and can condense with each other or with remaining Si-Cl groups. This condensation involves the formation of a Si-O-Si linkage (a siloxane bond) and the elimination of water or HCl. nih.gov

Where R is the o-biphenyl group.

The resulting polysilsesquioxane can have a complex, cross-linked structure. The kinetics and outcome of this process are sensitive to factors such as pH, temperature, solvent, and the concentration of reactants. libretexts.org For instance, hydrolysis in an alkaline environment tends to produce more hydrophobic siloxanes. libretexts.org

Catalytic Applications of O Trichlorosilylbiphenyl Derived Systems

o-Trichlorosilylbiphenyl as a Precursor for Ligand Design in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. The this compound moiety is an excellent starting point for creating sophisticated ligands, particularly phosphines, that can be tailored for specific transition metal-catalyzed reactions.

The design of effective ligands from this compound hinges on several key principles. The biphenyl (B1667301) backbone provides a rigid and sterically demanding framework. By introducing substituents, this backbone can be made chiral, creating a well-defined asymmetric environment around the metal center. The trichlorosilyl (B107488) group is typically a synthetic handle, meant for conversion into more stable and functional moieties.

Key design considerations include:

Steric Hindrance: The bulk of the substituents on both the biphenyl and silicon atoms can be adjusted. Increased steric bulk can promote crucial steps in catalytic cycles, such as reductive elimination, leading to higher turnover numbers. nbinno.com

Electronic Properties: The substituents on the silicon atom and the aromatic rings influence the electron density of the coordinating atom (e.g., phosphorus in a phosphine (B1218219) ligand). Electron-donating groups can enhance the reactivity of the metal center in steps like oxidative addition. nbinno.comtcichemicals.com

Bite Angle: For diphosphine ligands derived from biphenyl systems, the geometry of the backbone dictates the P-M-P "bite angle" in a metal complex. This angle is crucial for determining selectivity in many catalytic reactions. nih.gov

Chirality: The biphenyl unit possesses axial chirality (atropisomerism) if rotation around the central C-C bond is restricted by bulky ortho substituents. This chirality is fundamental for asymmetric catalysis. nih.govnih.gov

The conversion of the trichlorosilyl group into various other functionalities like silanols, siloxanes, or even bulky alkylsilyl groups allows for precise tuning of these properties.

Ligands derived from this compound, most notably biaryl phosphines, form stable complexes with a variety of transition metals, including palladium, rhodium, ruthenium, iridium, and gold. tcichemicals.comnih.govmdpi.com The central metal atom or ion acts as a Lewis acid, accepting electron pairs from the ligand's donor atoms (Lewis bases) to form coordinate covalent bonds. libretexts.org

In these complexes, the organosilicon moiety can play several roles:

It can act as a sterically bulky group that influences the coordination environment.

It can be a point of attachment for other functional groups that might interact with the substrate or the metal center.

In some cases, silicon itself can coordinate with the metal center, especially if it bears hydride or other reactive groups. researchgate.net

The properties of the resulting metal complex—its stability, solubility, and catalytic activity—are a direct consequence of the interplay between the metal's d-orbitals and the steric and electronic profiles of the biphenyl-organosilicon ligand. nbinno.comnih.gov

One of the most powerful applications of ligands derived from this compound is in asymmetric catalysis, where a chiral catalyst directs a reaction to form predominantly one enantiomer of the product. youtube.com By using an axially chiral biphenyl backbone, highly effective chiral ligands can be synthesized. nih.govchemrxiv.org

In these systems, the chiral ligand creates a three-dimensional pocket around the metal's active site. The substrate is forced to bind in a specific orientation to minimize steric clashes with the ligand's bulky groups. This preferential binding orientation leads to the selective formation of one chiral product over the other. The enantioselectivity of the reaction is highly dependent on the precise structure of the ligand. nih.gov

Ruthenium-catalyzed asymmetric hydrogenation is a classic example where chiral diphosphine ligands based on biaryl scaffolds are highly effective. The stereochemical outcome is determined in the stereodetermining step, where the ligand's asymmetric environment dictates the facial selectivity of hydride transfer. nih.gov The rigidity and well-defined chiral environment of biphenylsilane-derived ligands make them excellent candidates for achieving high enantiomeric excess (ee) in such transformations.

Table 1: Performance of Chiral Biphenyl-Type Ligands in Asymmetric Hydrogenation
Ligand TypeSubstrateCatalyst SystemEnantiomeric Excess (ee)Key Structural Feature
(S)-BINAPMethyl acetoacetateRu(II) complex>98%Axially chiral binaphthyl backbone
(S)-MeO-BIPHEPDimethyl itaconateRh(I) complex95%Methoxy groups enhancing electron density
(R)-SYNPHOSVarious ketonesRu(II) complexUp to 99%Modified biphenyl backbone
(S)-SPSiPα-AcetamidocinnamateRh(I) complex96%Spiro-silicon bridge influencing dihedral angle chemrxiv.org

Heterogeneous Catalysis Incorporating Organosilicon Frameworks

A major advantage of homogeneous catalysts is their high selectivity, but their separation from the product can be difficult. d-nb.inforesearchgate.net Heterogeneous catalysts, being in a different phase from the reactants, are easily separated but often show lower activity. mdpi.com By using the this compound precursor, it is possible to bridge this gap by immobilizing a highly active homogeneous catalyst onto a solid support. rsc.orgrsc.org

The trichlorosilyl group is highly reactive towards hydroxyl groups, such as those found on the surface of silica (B1680970) (SiO₂). The Si-Cl bonds can undergo hydrolysis to form silanol (B1196071) (Si-OH) groups, which then condense with the surface silanols of the support to form stable covalent Si-O-Si bonds. This process, known as grafting, firmly anchors the ligand and its corresponding metal complex to the solid support. researchgate.netnih.gov

This approach creates a "heterogenized" homogeneous catalyst that combines the best of both worlds:

High Activity and Selectivity: The active site is a well-defined molecular complex, retaining the high performance of its homogeneous counterpart. researchgate.net

Easy Separation and Reusability: The catalyst can be easily recovered by simple filtration and reused multiple times, which is economically and environmentally advantageous. rsc.orgnih.gov

Periodic Mesoporous Organosilicas (PMOs) are advanced materials where organosilicon fragments are integrated directly into the silica framework, creating highly uniform and accessible catalytic sites. mdpi.comnih.gov

Photoredox Catalysis with Organosilicon Species

Photoredox catalysis utilizes visible light to drive chemical reactions by engaging in single-electron transfer (SET) processes. researchgate.net A photocatalyst, upon absorbing light, becomes excited and can then act as a potent oxidant or reductant, initiating a radical-based catalytic cycle.

Organosilicon compounds can be integrated into photoredox systems in several ways. While direct use of this compound derivatives as primary photocatalysts is less common, they can be functionalized to create ligands for photoactive metal complexes (like those of Ruthenium or Iridium) or incorporated into larger organic photocatalyst structures. researchgate.net The silicon moiety can influence the photophysical properties of the molecule, such as its absorption spectrum and excited-state redox potentials.

Furthermore, the principles of heterogenization can be applied to photocatalysis. A photoactive catalyst, such as a ruthenium complex, can be immobilized on a silica support using an organosilicon tether derived from a precursor like this compound. This creates a reusable, solid-supported photocatalyst that is easily separated from the reaction mixture, enhancing the practicality of the method. deakin.edu.aushu.edu

Mechanistic Insights into Catalytic Cycles Involving this compound Derivatives

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing better catalysts. For transition metal catalysts bearing ligands derived from this compound, the mechanism typically involves a sequence of fundamental steps. A prime example is the palladium-catalyzed cross-coupling reaction. nih.gov

The key steps in a typical Suzuki-Miyaura coupling cycle are:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the biphenylphosphine ligand, reacts with an aryl halide (Ar-X). The palladium inserts into the Ar-X bond, forming a Pd(II) complex. The electron-rich nature of many biaryl phosphine ligands facilitates this rate-limiting step. nbinno.comnih.gov

Transmetalation: The Pd(II) complex then reacts with an organoboron reagent. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. The steric bulk of the biphenylphosphine ligand often promotes this step, accelerating catalyst turnover. nbinno.comnih.gov

Role in Materials Science and Polymer Chemistry

Incorporation of o-Trichlorosilylbiphenyl into Polymeric Architectures

The trifunctional nature of the trichlorosilyl (B107488) group in this compound makes it a versatile building block for a variety of polymeric architectures. The attached o-biphenyl group plays a crucial role in dictating the final properties of the polymer, such as thermal stability, solubility, and chain conformation, due to its rigidity and potential for π-π stacking interactions. nih.gov

Synthesis of Organosilicon Polymers via Controlled Polymerization Techniques

The synthesis of well-defined organosilicon polymers from precursors like this compound relies on controlled polymerization methods. The primary route involves the hydrolytic polycondensation of the trichlorosilyl group. wiley-vch.deresearchgate.net In this process, the Si-Cl bonds are first hydrolyzed to form highly reactive silanol (B1196071) (Si-OH) intermediates. These silanols then undergo condensation reactions, eliminating water to form stable siloxane (Si-O-Si) linkages, which constitute the backbone of the resulting polymer. wiley-vch.de

The reaction conditions, including solvent, temperature, and the presence of catalysts, are critical in controlling the structure of the final polymer. Because this compound has three reactive sites, its polycondensation can lead to the formation of highly cross-linked networks or more ordered structures like polysilsesquioxanes with the general formula [RSiO₃/₂]n, where R is the o-biphenyl group. mdpi.com The steric hindrance from the bulky o-biphenyl group can influence the condensation pathway, potentially favoring the formation of specific, less-strained cyclic or ladder-like structures over random networks. researchgate.net This controlled synthesis allows for the creation of materials with predictable molecular weights and architectures. mdpi.com

Polymerization TechniqueDescriptionResulting Structure from this compound
Hydrolytic Polycondensation A step-growth polymerization where the monomer's trichlorosilyl group is hydrolyzed to silanols, which then condense to form a siloxane backbone.Leads to the formation of poly(o-biphenylsilsesquioxane), which can range from cross-linked resins to more ordered ladder or cage structures depending on reaction conditions.
Controlled Radical Polymerization (e.g., ATRP) While not directly applicable to the Si-Cl group, this technique can be used if the biphenyl (B1667301) moiety is functionalized with a polymerizable group (e.g., vinyl), allowing the this compound unit to be incorporated as a pendant group or cross-linking agent in organic polymers.Creates hybrid organic-inorganic polymers where the bulky organosilicon unit imparts specific properties like thermal stability.

Ring-Opening Polymerization for Polysiloxane Formation

Ring-opening polymerization (ROP) is a primary method for producing high-molecular-weight linear polysiloxanes with controlled structures. mdpi.comgelest.com This process typically involves the polymerization of strained cyclic siloxane monomers, such as cyclotrisiloxanes (D₃) or cyclotetrasiloxanes (D₄). gelest.comnih.gov While this compound itself is not a cyclic monomer, it serves as a precursor to such monomers.

The initial hydrolytic condensation of this compound can be controlled to yield cyclic trimers or tetramers containing the o-biphenyl side group. These functionalized cyclosiloxanes can then undergo ROP, initiated by either anionic or cationic catalysts, to form linear poly(o-biphenylsiloxane)s. mdpi.com This method offers excellent control over the polymer's molecular weight and leads to a narrow molecular weight distribution. rsc.org The presence of the o-biphenyl group on the cyclic monomer influences its reactivity and the properties of the resulting linear polymer, such as its glass transition temperature and refractive index.

Advanced Polymer Architectures and Topological Structures from Organosilicon Monomers

The trifunctionality of this compound is instrumental in constructing advanced, non-linear polymer architectures. Beyond simple linear chains or cross-linked networks, it can be used to create complex topologies such as star polymers, branched polymers, and double-decker silsesquioxanes. mdpi.com

For instance, by carefully controlling the stoichiometry and reaction conditions of its polycondensation, it is possible to synthesize polyhedral oligomeric silsesquioxanes (POSS) where the corners of the inorganic silica-like cage are functionalized with o-biphenyl groups. mdpi.com These nanometer-sized hybrid molecules can act as macromonomers themselves, being incorporated into other polymer systems to enhance properties like thermal stability and mechanical strength. The synthesis of polymers with biphenyl moieties in the backbone or as side groups can lead to materials with unique liquid crystalline properties or strong π-π stacking interactions, influencing their self-assembly and material performance. nih.gov

Functional Materials Derived from this compound

The distinct chemical properties of this compound make it a valuable component in the design of advanced functional materials. The reactive silane (B1218182) head allows for covalent attachment to surfaces and inorganic materials, while the biphenyl tail imparts specific functionalities.

Nanocomposites and Hybrid Materials Fabrication

This compound can be used to create organic-inorganic hybrid materials and nanocomposites. Through sol-gel processes, it can be co-condensed with other silicon alkoxides (like tetraethoxysilane) to form a silica (B1680970) network that is covalently functionalized with biphenyl groups. This integration at the molecular level results in hybrid materials with enhanced thermal stability and mechanical properties.

Furthermore, the compound can act as a coupling agent to improve the interface between inorganic fillers (e.g., silica, titania) and an organic polymer matrix. The trichlorosilyl group reacts with hydroxyl groups on the surface of the inorganic nanoparticles, while the biphenyl group provides compatibility with the surrounding polymer matrix, leading to improved dispersion and enhanced performance of the final nanocomposite material.

Theoretical and Computational Investigations of O Trichlorosilylbiphenyl

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonding in organosilicon compounds. While specific studies focusing exclusively on o-Trichlorosilylbiphenyl are not abundant in the literature, extensive research on related phenyl-substituted silanes and biphenyl (B1667301) systems allows for a detailed theoretical characterization.

DFT calculations can be used to determine key electronic properties such as molecular orbital energies, electron density distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO). For this compound, the HOMO is expected to be localized primarily on the biphenyl rings, characteristic of aromatic systems, while the LUMO may have significant contributions from the silicon atom and its chlorine substituents, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone in the elucidation of complex reaction mechanisms, providing detailed energetic profiles of reaction pathways, including the structures of transition states and intermediates. For this compound, computational studies can shed light on various transformations, such as nucleophilic substitution at the silicon center, electrophilic aromatic substitution on the biphenyl rings, and reactions involving the cleavage of the C-Si bond.

For instance, the hydrolysis of the trichlorosilyl (B107488) group is a fundamental reaction for such compounds. Computational modeling can map out the stepwise mechanism, likely involving the formation of a pentacoordinate silicon intermediate. The calculated activation barriers for each step would reveal the rate-determining step of the process.

Furthermore, in reactions such as electrophilic aromatic substitution, computational studies can predict the regioselectivity. By calculating the energies of the possible intermediates (sigma complexes), it is possible to determine whether substitution is more likely to occur on the phenyl ring bearing the silyl (B83357) group or the other ring, and at which position (ortho, meta, or para). These calculations would take into account both the electronic and steric effects of the bulky and electron-withdrawing o-trichlorosilyl substituent. While specific computational studies on the reaction mechanisms of this compound are limited, insights can be drawn from studies on similar organosilane reactions. rsc.orgnih.govmdpi.comnih.gov

Prediction of Reactivity and Selectivity in Organosilicon Transformations

Computational chemistry offers predictive power in assessing the reactivity and selectivity of organosilicon compounds in various transformations. By calculating reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, one can predict the most reactive sites in this compound for both nucleophilic and electrophilic attack.

For example, the silicon atom is expected to be the primary site for nucleophilic attack, and the magnitude of the local electrophilicity at the silicon center can be quantified. Similarly, the positions on the aromatic rings most susceptible to electrophilic attack can be identified by analyzing the Fukui functions for electrophilic attack.

In the context of cross-coupling reactions, where the C-Si bond might be activated, computational modeling can be used to compare the feasibility of different catalytic cycles. By calculating the energetics of key steps such as oxidative addition and reductive elimination with different transition metal catalysts, it is possible to predict which catalytic system would be most effective for transformations involving this compound.

Conformational Analysis of Biphenyl-Silane Systems

The conformational flexibility of biphenyl systems is a well-studied area, and the presence of a bulky ortho-substituent like the trichlorosilyl group introduces significant steric hindrance that governs the molecule's three-dimensional structure. The rotation around the central C-C bond of the biphenyl unit is a key conformational process.

Computational studies, often in conjunction with experimental techniques like dynamic NMR spectroscopy, can accurately determine the rotational barriers in ortho-substituted biphenyls. scispace.comnih.govnih.govresearchgate.netresearchgate.net For this compound, the bulky -SiCl₃ group is expected to create a substantial energy barrier to rotation, influencing the dihedral angle between the two phenyl rings in the ground state. This dihedral angle deviates significantly from planarity to alleviate steric strain.

DFT calculations can map the potential energy surface as a function of the dihedral angle, revealing the energy minima corresponding to stable conformers and the transition states for their interconversion. The calculated rotational barriers provide a quantitative measure of the steric hindrance imposed by the ortho-substituent. nih.gov

Below is a table of representative calculated rotational barriers for biphenyl and ortho-substituted biphenyls, illustrating the effect of substituent size on the energy barrier to rotation. While data for this compound is not explicitly available in the cited literature, the trend observed with other bulky groups provides a strong indication of the expected high rotational barrier.

CompoundOrtho-SubstituentCalculated Rotational Barrier (kcal/mol)
Biphenyl-H~1.5 - 2.0
2-Methylbiphenyl-CH₃~7 - 10
2,2'-Dimethylbiphenyl-CH₃, -CH₃~19
Generic o-Silylbiphenyl-SiR₃Expected to be significant

Note: The values are approximate and depend on the level of theory used in the calculations. The data for substituted biphenyls is drawn from general findings in the literature. researchgate.net

Emerging Research Frontiers and Future Directions

Advanced Synthetic Methodologies for Precision Synthesis

The precise and efficient synthesis of o-trichlorosilylbiphenyl is crucial for its subsequent application in materials science and catalysis. While traditional methods often rely on Grignard or organolithium reagents with tetrachlorosilane, these approaches can sometimes lack selectivity and functional group tolerance. lkouniv.ac.in Current research is therefore focused on developing more sophisticated and direct synthetic routes.

A promising frontier is the use of transition-metal-catalyzed C-H bond silylation. This methodology allows for the direct conversion of a C-H bond on the biphenyl (B1667301) ring into a C-Si bond, offering a more atom-economical and direct pathway to the target molecule. Specifically, iridium- and rhodium-based catalysts have shown significant promise in the ortho-silylation of aromatic compounds. nih.govescholarship.orgnih.gov For instance, iridium-catalyzed arene ortho-silylation, formally directed by a hydroxyl group, presents a sophisticated strategy that could be adapted for the synthesis of precursors to this compound. nih.gov

Future research in this area will likely focus on enhancing the selectivity and efficiency of these catalytic systems for the direct ortho-silylation of biphenyl. The development of catalysts that can operate under milder conditions and with a broader substrate scope will be a key objective. Furthermore, the exploration of photocatalytic methods for C-H silylation could provide an environmentally benign and highly selective alternative for the synthesis of this compound and its derivatives. rsc.org

Novel Catalytic Transformations with Enhanced Efficiency and Selectivity

The trichlorosilyl (B107488) group in this compound is a versatile handle for a variety of catalytic transformations, enabling the synthesis of more complex biphenyl derivatives. One of the most significant applications is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.govorganic-chemistry.org In these reactions, the organosilane acts as a nucleophilic partner to couple with an organic halide, forming a new carbon-carbon bond.

The strategic placement of the trichlorosilyl group at the ortho position of the biphenyl scaffold can be leveraged to synthesize sterically hindered and structurally complex biaryl compounds, which are valuable motifs in pharmaceuticals and advanced materials. nih.gov Research in this domain is focused on developing more active and robust palladium catalysts that can facilitate the coupling of challenging substrates with high efficiency and selectivity. The use of specialized ligands and additives is being explored to overcome the steric hindrance associated with the ortho substituent and to promote the desired bond formation.

Future directions in this area include the development of asymmetric cross-coupling reactions to produce chiral biphenyl compounds, which are of great interest in catalysis and materials science. Additionally, the exploration of other transition-metal catalysts, such as nickel and copper, could open up new avenues for the catalytic transformation of this compound, potentially leading to novel reaction pathways and molecular architectures. rsc.org

Design of Next-Generation Organosilicon Materials with Tailored Functionalities

The unique combination of the rigid biphenyl unit and the reactive silicon center makes this compound an excellent precursor for the design of next-generation organosilicon materials. The trichlorosilyl group can be readily hydrolyzed to form silanols, which can then undergo polycondensation to create polysiloxanes and other silicon-based polymers.

The incorporation of the bulky and rigid biphenyl moiety into the polymer backbone is expected to impart unique thermal, mechanical, and optical properties to the resulting materials. For example, biphenyl-bridged organosilica has been investigated as a precursor for mesoporous silicon oxycarbide, which has potential applications in energy storage, such as for anodes in lithium and sodium-ion batteries. mdpi.com This demonstrates the potential of using biphenyl-silane precursors to create functional materials with controlled porosity and composition.

Future research will likely focus on the synthesis of well-defined polymers and oligomers from this compound with precise control over molecular weight and architecture. This could involve the use of advanced polymerization techniques, such as ring-opening polymerization of cyclic siloxanes derived from this compound. Furthermore, the functionalization of the biphenyl ring prior to or after polymerization could allow for the creation of materials with tailored properties, such as high refractive index, specific liquid crystalline behavior, or enhanced thermal stability.

Interdisciplinary Research Integrating this compound into Novel Scientific Domains

The versatile chemistry of this compound opens up opportunities for its integration into a wide range of interdisciplinary research areas. Its potential as a building block for functional materials makes it relevant to fields such as organic electronics, sensor technology, and biomedical applications.

In organic electronics, the biphenyl unit can serve as a chromophore or an electronically active component in conjugated polymers or small molecules. The ability to form robust siloxane networks could be exploited for the development of novel dielectric materials or encapsulants for electronic devices.

In the field of catalysis, chiral biphenyl derivatives synthesized from this compound could serve as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The immobilization of such catalysts on silica (B1680970) supports, derived from the silyl (B83357) functionality, could lead to the development of highly recyclable and efficient catalytic systems.

Moreover, the hydrophobic nature of the biphenyl group combined with the inorganic character of the siloxane linkage could be utilized in the development of advanced coatings and separation membranes with tailored surface properties and permeability.

Q & A

Basic: What are the established synthetic routes for o-Trichlorosilylbiphenyl, and what characterization methods are critical for verifying its purity and structure?

The synthesis of this compound typically involves the chlorosilylation of biphenyl derivatives under controlled conditions. A common approach is the reaction of biphenyl with silicon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures (e.g., 80–120°C) . Characterization requires a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the substitution pattern and silicon bonding environment .
  • GC-MS or HPLC to assess purity, particularly to detect residual chlorinated byproducts .
  • Elemental analysis to validate the stoichiometric composition .
    Documentation must adhere to rigorous experimental reporting standards, including detailed reaction conditions and spectral data, to ensure reproducibility .

Advanced: How can researchers optimize reaction conditions for this compound synthesis to improve yield while minimizing hazardous byproducts?

Optimization requires a systematic approach:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity) and their interactions. For example, reducing solvent polarity may lower byproduct formation but could also slow reaction kinetics .
  • In-situ monitoring: Techniques like FTIR or Raman spectroscopy can track reaction progress and identify intermediates, enabling real-time adjustments .
  • Byproduct analysis: Employ GC-MS to identify chlorinated impurities (e.g., polychlorinated biphenyls) and adjust quenching protocols to mitigate their formation .
    Documentation should include comparative yield tables under varying conditions and statistical analysis of significance (e.g., ANOVA) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
  • Storage: Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Label containers with hazard symbols (e.g., "Corrosive," "Toxic") .
  • Waste disposal: Segregate chlorinated waste and follow local regulations for halogenated organics. Neutralize residual reactants with aqueous sodium bicarbonate before disposal .

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

Resolve contradictions through:

  • Meta-analysis: Systematically compare published NMR chemical shifts and coupling constants using PRISMA guidelines to identify outliers or methodological inconsistencies .
  • Reproducibility testing: Replicate key studies under standardized conditions (solvent, temperature, concentration) and validate results against reference databases like NIST Chemistry WebBook .
  • Computational validation: Perform DFT calculations (e.g., using Gaussian) to predict ²⁹Si NMR shifts and compare with experimental data, identifying potential misassignments .

Basic: What are the primary applications of this compound in materials science research?

This compound serves as:

  • A precursor for silicon-based polymers: Used in crosslinking reactions to synthesize heat-resistant silicones .
  • Surface functionalization: Anchors to oxide surfaces (e.g., SiO₂) via silanol groups, enabling controlled thin-film deposition .
    Document experimental parameters (e.g., substrate pretreatment, reaction time) to ensure reproducibility in application studies .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for high-precision applications?

  • Quality-by-Design (QbD): Implement critical quality attributes (CQAs) such as residual chloride content and silicon purity, monitored via ICP-OES .
  • Process Analytical Technology (PAT): Integrate real-time analytics (e.g., inline pH and conductivity probes) to maintain consistency .
  • Supplier validation: Source raw materials (e.g., biphenyl, SiCl₄) from vendors providing Certificates of Analysis (CoA) with traceable lot numbers .

Basic: How should researchers design a literature review to identify gaps in this compound-related studies?

  • Boolean search strategies: Use terms like ["this compound" AND (synthesis OR characterization)] in databases like SciFinder, excluding patents and non-peer-reviewed sources .

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  • Taxonomy mapping: Categorize findings by application (e.g., catalysis, polymers) and note understudied areas (e.g., environmental stability) .

  • Critical appraisal: Apply Cochrane risk-of-bias tools to assess methodological rigor in existing studies .

Advanced: What computational tools are effective for modeling the reactivity of this compound in silico?

  • Molecular dynamics (MD): Simulate hydrolysis pathways in aqueous environments using software like GROMACS .
  • Density Functional Theory (DFT): Calculate reaction energetics (e.g., Si-Cl bond dissociation energies) with basis sets like B3LYP/6-311+G(d,p) .
  • Cheminformatics: Use KNIME or Python (RDKit) to predict byproduct profiles based on reaction conditions .

Basic: What regulatory considerations apply to the use of this compound in academic research?

  • Chemical Safety Compliance: Adhere to OSHA HCS standards for labeling, SDS documentation, and hazard communication .
  • Waste Regulations: Follow EPA guidelines for chlorinated compound disposal, including manifest requirements .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., nanotechnology or environmental chemistry)?

  • Cross-disciplinary collaboration: Partner with material scientists to explore silicon-organic hybrid nanomaterials .
  • Environmental fate studies: Use LC-MS/MS to track degradation products in simulated ecosystems, assessing ecotoxicity .
  • Data sharing: Publish raw datasets (e.g., spectral libraries, reaction logs) in repositories like Zenodo for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.